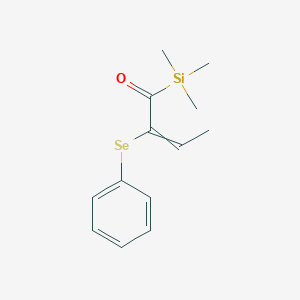
2-(Phenylselanyl)-1-(trimethylsilyl)but-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenylselanyl)-1-(trimethylsilyl)but-2-en-1-one is an organoselenium compound that features a phenylselanyl group and a trimethylsilyl group attached to a butenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylselanyl)-1-(trimethylsilyl)but-2-en-1-one typically involves the reaction of a suitable butenone precursor with phenylselanyl and trimethylsilyl reagents
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes. The choice of reagents, solvents, and reaction conditions would be optimized for scalability, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylselanyl)-1-(trimethylsilyl)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to remove the phenylselanyl group or to modify the butenone backbone.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylselanyl group may yield selenoxides, while reduction may produce simpler hydrocarbons or alcohols.
Scientific Research Applications
Chemistry: It can be used as a reagent or intermediate in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: Organoselenium compounds have been studied for their antioxidant properties and potential therapeutic applications.
Medicine: Research into selenium-containing compounds includes their potential use in cancer treatment and as antimicrobial agents.
Industry: The compound may find applications in materials science, such as in the development of novel polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-(Phenylselanyl)-1-(trimethylsilyl)but-2-en-1-one depends on its specific application. In general, the phenylselanyl group can participate in redox reactions, while the trimethylsilyl group can act as a protecting group or influence the compound’s reactivity. Molecular targets and pathways involved would vary based on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-(Phenylselanyl)but-2-en-1-one: Lacks the trimethylsilyl group, which may affect its reactivity and applications.
1-(Trimethylsilyl)but-2-en-1-one: Lacks the phenylselanyl group, which may limit its use in selenium-related research.
2-(Phenylthio)-1-(trimethylsilyl)but-2-en-1-one: Contains a phenylthio group instead of a phenylselanyl group, which may alter its chemical properties and applications.
Uniqueness
2-(Phenylselanyl)-1-(trimethylsilyl)but-2-en-1-one is unique due to the presence of both phenylselanyl and trimethylsilyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and the possibility of exploring novel synthetic pathways and applications.
Properties
CAS No. |
61713-60-8 |
|---|---|
Molecular Formula |
C13H18OSeSi |
Molecular Weight |
297.34 g/mol |
IUPAC Name |
2-phenylselanyl-1-trimethylsilylbut-2-en-1-one |
InChI |
InChI=1S/C13H18OSeSi/c1-5-12(13(14)16(2,3)4)15-11-9-7-6-8-10-11/h5-10H,1-4H3 |
InChI Key |
UXMMBUKBJUEPPK-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C(=O)[Si](C)(C)C)[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















